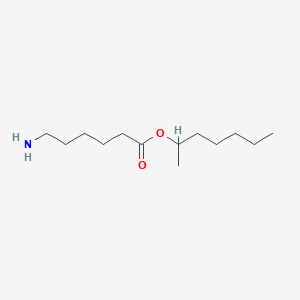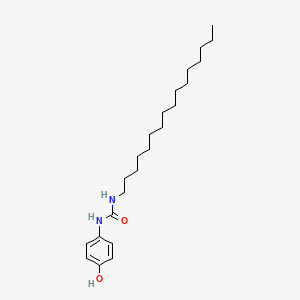
N-Hexadecyl-N'-(4-hydroxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is an organic compound with the molecular formula C23H40N2O2 It is characterized by a long hexadecyl chain and a phenyl ring substituted with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of hexadecylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
- The reaction is typically conducted in an organic solvent such as dichloromethane or toluene.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea bond.
Hexadecylamine: reacts with .
Industrial Production Methods
In an industrial setting, the production of N-Hexadecyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hexadecyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Hexadecyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of N-Hexadecyl-N’-(4-hydroxyphenyl)urea depends on its application. In biological systems, it may interact with cellular membranes due to its amphiphilic nature, potentially disrupting membrane integrity or facilitating the delivery of therapeutic agents. The hydroxyl group on the phenyl ring can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Hexadecyl-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Hexadecyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom on the phenyl ring.
N-Hexadecyl-N’-(4-nitrophenyl)urea: Contains a nitro group on the phenyl ring.
Uniqueness
N-Hexadecyl-N’-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and influence the compound’s solubility and reactivity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
162068-01-1 |
|---|---|
Molekularformel |
C23H40N2O2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
1-hexadecyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C23H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-24-23(27)25-21-16-18-22(26)19-17-21/h16-19,26H,2-15,20H2,1H3,(H2,24,25,27) |
InChI-Schlüssel |
FVOSBSOFICGDPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


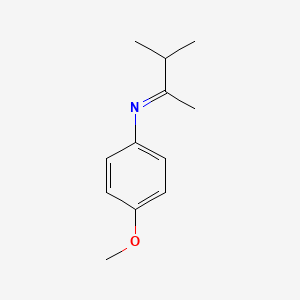
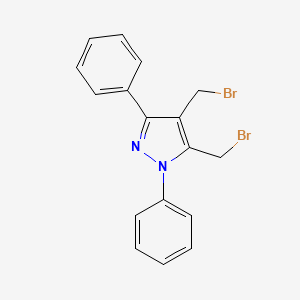
![N-[5-(2,6-Dimethyl-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B14260286.png)
![1,10-Phenanthroline, 2,9-bis[2,6-bis(4-pentenyloxy)phenyl]-](/img/structure/B14260290.png)
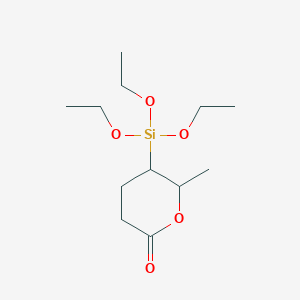
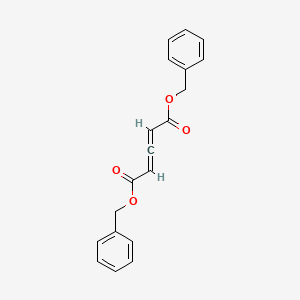
![N-{3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propyl}urea](/img/structure/B14260304.png)
![4-{[5-(2-Carboxyethenyl)-1H-imidazol-1-yl]methyl}benzoic acid](/img/structure/B14260310.png)
![9-Acridinamine, N-[2-(2-nitro-1H-imidazol-1-yl)ethyl]-](/img/structure/B14260317.png)

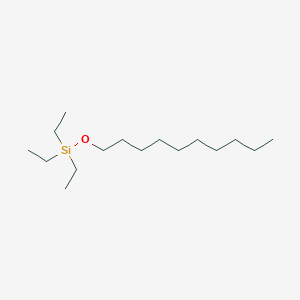
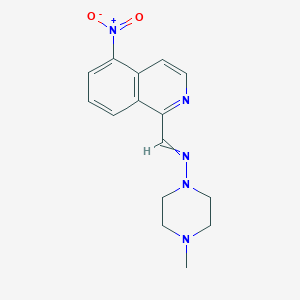
![Propyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate](/img/structure/B14260337.png)
